Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate

Organic Synthesis Oxidation Process Chemistry

Scaling SNAr diversification with chloro- or methylthio-pyrimidines often requires forcing conditions and metal catalysts, risking functional group tolerance and purity. Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate resolves this bottleneck: the electron-withdrawing methylsulfonyl leaving group activates the pyrimidine ring for room-temperature, catalyst-free amination with primary and secondary amines, enabling parallel synthesis workflows. The ethyl ester imparts optimal lipophilicity (XLogP3-AA = 0) for biphasic workup versus the methyl ester analog (CAS 38275-49-9). This intermediate is documented in granted HDAC inhibitor (EP-1485099-B1) and PDE4 inhibitor (US2013/79313) patents, ensuring supply chain continuity from ≥5 qualified vendors at 95% purity with batch-specific NMR and HPLC QC.

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 148550-51-0
Cat. No. B138337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylsulfonyl)pyrimidine-5-carboxylate
CAS148550-51-0
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1)S(=O)(=O)C
InChIInChI=1S/C8H10N2O4S/c1-3-14-7(11)6-4-9-8(10-5-6)15(2,12)13/h4-5H,3H2,1-2H3
InChIKeySHVJIPVRIOSGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate


Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 148550-51-0) is a heterocyclic building block belonging to the 2-sulfonylpyrimidine-5-carboxylate ester family. It features a pyrimidine core with an electron-withdrawing methylsulfonyl group at the 2-position and an ethyl ester at the 5-position, yielding a molecular formula of C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol [1]. Physically, it is reported as a white crystalline solid with a predicted boiling point of approximately 407.7 °C at 760 mmHg and a density of 1.338 g/cm³ . The methylsulfonyl substituent activates the pyrimidine ring toward nucleophilic aromatic substitution (NAS), making this compound a strategic intermediate for the introduction of amines, alkoxides, and other nucleophiles at the 2-, 4-, and 6-positions.

Why Substitutions of Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate Fail


Although multiple 2-substituted pyrimidine-5-carboxylate esters exist in commercial catalogs, the combination of the ethyl ester and the methylsulfonyl leaving group is not freely interchangeable. The ethyl ester imparts higher lipophilicity (XLogP3-AA = 0) and altered solubility compared to the methyl ester analog (CAS 38275-49-9), which can affect partitioning in biphasic reaction systems and downstream purification [1]. More critically, the methylsulfonyl group is a superior leaving group relative to methylthio or chloro substituents, enabling efficient nucleophilic displacement under mild conditions . Substituting the methylthio precursor (CAS 73781-88-1) directly would bypass the oxidation step but forfeit the enhanced reactivity that the sulfone provides for SNAr chemistry. These differences become consequential when scaling reactions or when a specific ester is required for subsequent hydrolysis or transesterification in a patent-defined synthetic route.

Differentiation Evidence for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate


Oxidation Yield: Methylthio to Methylsulfonyl

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is accessible from its methylthio precursor (ethyl 2-(methylthio)pyrimidine-5-carboxylate, CAS 73781-88-1) via oxidation, with a reported isolated yield of approximately 84% . This yield benchmark provides a quantifiable expectation for process feasibility assessments. In contrast, the methyl ester analog (CAS 38275-49-9) is typically synthesized via MCPBA oxidation of methyl 2-(methylthio)pyrimidine-5-carboxylate in dichloromethane, a route for which literature yields are less consistently reported .

Organic Synthesis Oxidation Process Chemistry

SNAr Reactivity with Methylsulfonyl Leaving Group

The 2-methylsulfonyl group renders the pyrimidine C2 position susceptible to nucleophilic displacement. In a documented procedure, ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (2.15 g, 9.34 mmol) undergoes reaction with aqueous ammonium hydroxide (32%, 11.36 mL, 93 mmol) in acetonitrile at room temperature to yield ethyl 2-aminopyrimidine-5-carboxylate . This demonstrates practical reactivity at mild temperature without requiring metal catalysis. By comparison, the corresponding 2-chloro or 2-methylthio analogs generally require harsher conditions (elevated temperature, sealed tubes) or metal catalysis for analogous amination, highlighting the kinetic advantage conferred by the sulfone .

Medicinal Chemistry SNAr Chemistry Building Block Derivatization

Physicochemical Properties: Ethyl vs. Methyl Ester

The ethyl ester (target compound) and methyl ester analog (CAS 38275-49-9) differ in key computed physicochemical properties that influence reaction work-up, chromatographic behavior, and potential biological membrane permeability. The target compound has a molecular weight of 230.24 vs. 216.21 for the methyl ester; a computed XLogP3-AA of 0; 4 rotatable bonds; and a boiling point of 407.7 °C [1]. The methyl ester analog (C₇H₈N₂O₄S, MW 216.21) has a lower boiling point and different LogP, which can affect azeotropic drying and solvent partitioning in multi-step syntheses .

Physicochemical Properties Lipophilicity Formulation

Patent Role: HDAC and PDE4 Inhibitor Intermediate

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is explicitly cited as a synthetic intermediate in patent families directed toward histone deacetylase (HDAC) inhibitors (EP-1485099-B1, JP-5583406-B2, EP-1485348-B1, JP-5043120-B2) and in Chiesi Farmaceutici's PDE4 inhibitor patent applications (US2013/79313 A1, WO2013/45280 A1) [1]. While the final bioactive molecules in these patents carry extensive additional substitution, the 2-methylsulfonyl-5-carboxylate pyrimidine core is a conserved structural motif. This patent trail provides procurement-relevant provenance: the compound is not merely a catalog curiosity but has been utilized in disclosed therapeutic development programs.

Histone Deacetylase Phosphodiesterase Patent Intermediates

Commercial Purity and Procurement Specifications

Multiple reputable suppliers offer ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate at standardized purity levels. Bidepharm provides the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . CymitQuimica also lists 98% purity . Coolpharm (Shanghai) offers 95.00% purity [1]. In comparison, the methyl ester analog (CAS 38275-49-9) is available from Fluorochem at 98% purity, indicating comparable commercial quality standards across the ester series. However, the ethyl ester's more extensive supplier network (Bidepharm, CymitQuimica, Coolpharm, Leyan, BOC Sciences) may translate to greater sourcing flexibility and competitive pricing.

Quality Control Purity Analysis Procurement Specifications

Application Scenarios for Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate


Late-Stage Diversification via SNAr

In kinase or HDAC inhibitor programs, medicinal chemists require a common intermediate that can be rapidly diversified with amine libraries. The 2-methylsulfonyl group of ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate enables room-temperature amination with primary and secondary amines under mild, catalyst-free conditions, as demonstrated by the reaction with ammonium hydroxide to yield the 2-aminopyrimidine derivative . This reactivity profile supports parallel synthesis workflows where heating or metal contamination must be avoided. The ethyl ester can be retained through the diversification step and subsequently hydrolyzed to the carboxylic acid for amide coupling, or transesterified if a different ester is required [1].

Process Chemistry: Scalable Oxidation Route

For process chemists scaling a synthetic route that requires a 2-methylsulfonylpyrimidine-5-carboxylate ester, the ~84% oxidation yield from the methylthio precursor provides a reliable cost model . The use of Oxone® in water–acetone mixtures, as described in the 2018 Synthetic Communications methodology for 2-(methylsulfonyl)pyrimidine derivatives, offers an environmentally friendlier alternative to MCPBA-based oxidations [2]. When ethyl ester is specified in the target molecule's patent (e.g., Chiesi PDE4 inhibitor family, US2013/79313), using the exact building block avoids introducing ester mismatches that could complicate patent freedom-to-operate assessments .

Procurement: Multi-Supplier Sourcing

Procurement teams supporting drug discovery can source ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate from at least five commercial suppliers offering 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC) . The compound's documented role as an intermediate in multiple granted patents (HDAC inhibitors: EP-1485099-B1, JP-5583406-B2; PDE4 inhibitors: US2013/79313) provides confidence that the supply chain is underpinned by continued demand from therapeutic programs [1]. This combination of supplier diversity and patent provenance reduces the risk of obsolescence or single-source supply disruption.

Agrochemical Lead Generation from Sulfonylpyrimidine Core

2-Methylsulfonylpyrimidine derivatives are recognized intermediates for agrochemical development, particularly as precursors to sulfonylurea and pyrimidinyloxy herbicides . The target compound's ester functionality at the 5-position provides a handle for further elaboration (e.g., hydrolysis to acid, coupling to amines), while the sulfone group at the 2-position can be displaced with phenoxides or alkoxides to generate herbicidal lead structures. Although the target compound itself has not been profiled in published agrochemical bioassays, its structural similarity to known herbicide intermediates supports its use in SAR exploration programs where the ethyl ester is preferred over the methyl ester for its altered physicochemical properties [1].

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